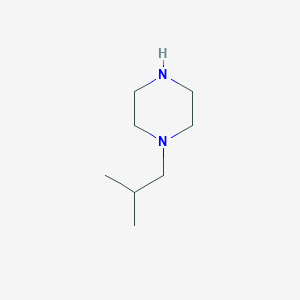






|
REACTION_CXSMILES
|
Cl.Cl.[CH2:3]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH:4]([CH3:6])[CH3:5]>[OH-].[Na+]>[CH2:3]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH:4]([CH3:6])[CH3:5] |f:0.1.2,3.4|
|


|
Name
|
|
|
Quantity
|
69.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.C(C(C)C)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture was extracted with ether
|
|
Type
|
CONCENTRATION
|
|
Details
|
After the extract was concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure (bp: 172° to 174° C./5 mmHg)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)N1CCNCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 43.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |